Egfr-IN-93
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18FN3O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-fluoro-3-[(2-methyl-1H-indol-3-yl)-(3-nitroanilino)methyl]phenol |
InChI |
InChI=1S/C22H18FN3O3/c1-13-21(17-7-2-3-8-20(17)24-13)22(18-12-16(27)9-10-19(18)23)25-14-5-4-6-15(11-14)26(28)29/h2-12,22,24-25,27H,1H3 |
InChI Key |
IRJXRBXIUOQCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)O)F)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of EGFR Inhibitors on the EGFR Signaling Pathway
This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It is designed for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pathway, inhibitor classes, quantitative data, and key experimental protocols.
The EGFR Signaling Pathway: A Core Regulator of Cellular Processes
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a critical role in regulating cell proliferation, survival, differentiation, and migration.[1][] It is a founding member of the ErbB family of receptor tyrosine kinases.[] The EGFR signaling cascade is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of the receptor.[][3]
Ligand binding induces a conformational change in the receptor, leading to the formation of homodimers (EGFR-EGFR) or heterodimers with other ErbB family members like HER2.[3][4] This dimerization activates the intracellular tyrosine kinase domain, resulting in the autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[3][4]
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, such as Grb2 and Shc.[1][3] The recruitment of these proteins triggers the activation of major downstream signaling cascades, including:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.[3][4][5]
-
The PI3K-AKT-mTOR Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.[3][4][5]
Dysregulation of the EGFR signaling pathway, through mechanisms such as receptor overexpression, mutations, or ligand-dependent and independent activation, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][7]
Mechanism of Action of EGFR Inhibitors
EGFR inhibitors are broadly classified into two main categories based on their mechanism of action: monoclonal antibodies (mAbs) that target the extracellular domain, and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.[6][7]
Tyrosine Kinase Inhibitors (TKIs)
TKIs are small molecules that penetrate the cell membrane and bind to the ATP-binding pocket of the EGFR tyrosine kinase domain.[][7] By competing with ATP, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[3][7] This inhibition leads to the suppression of tumor cell growth and, in some cases, the induction of apoptosis.[]
-
First-generation TKIs (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that are particularly effective against tumors harboring activating EGFR mutations.[7]
-
Second-generation TKIs (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the kinase domain, providing a more sustained blockade of EGFR signaling.[8] They are also active against a broader range of ErbB family members.[8]
-
Third-generation TKIs (e.g., Osimertinib): These are designed to be selective for EGFR-activating mutations as well as the T790M resistance mutation, while sparing wild-type EGFR.[8]
Monoclonal Antibodies (mAbs)
Monoclonal antibodies, such as Cetuximab and Panitumumab, are large proteins that bind to the extracellular ligand-binding domain of EGFR.[3][6] Their mechanism of action is multifaceted:
-
Blockade of Ligand Binding: They physically obstruct the binding of EGF and other ligands, preventing receptor dimerization and activation.[6][7]
-
Receptor Internalization and Downregulation: Binding of the mAb can induce the internalization and subsequent degradation of the EGFR, reducing the number of receptors on the cell surface.[7]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): They can engage immune effector cells to mediate the killing of tumor cells.
Quantitative Data on EGFR Inhibitor Activity
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. These values are determined through various biochemical and cell-based assays and are crucial for comparing the efficacy of different compounds.
| Inhibitor | Generation | Target | IC50 (nM) | Cell Line | Reference |
| Gefitinib | 1st | EGFR (WT) | ~21 | Cell-free | [9] |
| EGFR (L858R) | 10 - 25 | Ba/F3 | [10] | ||
| Erlotinib | 1st | EGFR (WT) | 2 | Cell-free | [8] |
| EGFR (Exon 19 del) | 7 | PC-9 | [11] | ||
| EGFR (L858R) | 12 | H3255 | [11] | ||
| Afatinib | 2nd | EGFR (WT) | 0.5 | Cell-free | [8] |
| EGFR (L858R) | 0.4 | Cell-free | [8] | ||
| EGFR (T790M) | 10 | Cell-free | [8] | ||
| HER2 | 14 | Cell-free | [8] | ||
| Osimertinib | 3rd | EGFR (Exon 19 del) | 12.9 | LoVo | [8] |
| EGFR (L858R/T790M) | 11.4 | LoVo | [8] | ||
| EGFR (WT) | 493.8 | LoVo | [8] |
Experimental Protocols
Characterizing the mechanism of action of EGFR inhibitors involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
EGFR Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Methodology:
-
Reagent Preparation:
-
Dilute purified recombinant EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP to their final concentrations in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[12]
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add a small volume (e.g., 5 µL) of the diluted EGFR enzyme to each well.
-
Add the test inhibitor at various concentrations (e.g., 0.5 µL) to the wells and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.[13]
-
Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 45 µL).[13]
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[12]
-
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method.[12]
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[12]
-
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[13]
-
Western Blot for EGFR Phosphorylation (Cell-based)
This assay assesses the effect of an inhibitor on EGFR autophosphorylation within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells known to express EGFR (e.g., A431) in appropriate media until they reach 70-80% confluency.
-
Starve the cells (e.g., in serum-free media) for several hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the EGFR inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[14]
-
Clarify the lysates by centrifugation to remove cellular debris.[15]
-
Determine the protein concentration of each lysate using a BCA protein assay.[15]
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173).[14][17]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Controls:
Cell Viability Assay (Cell-based)
This assay measures the effect of an EGFR inhibitor on the proliferation and survival of cancer cells.
Methodology (using XTT assay as an example):
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-468) into a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to attach overnight.[15]
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the EGFR inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C.[15]
-
-
Detection:
-
Add the XTT reagent to each well according to the manufacturer's protocol. The XTT compound is reduced by metabolically active cells to a colored formazan product.
-
Incubate the plate for an additional 2-4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
Conclusion
The EGFR signaling pathway is a critical driver of tumorigenesis, and its inhibition has proven to be a successful therapeutic strategy in oncology. A thorough understanding of the mechanisms of action of different classes of EGFR inhibitors, supported by robust quantitative data from biochemical and cellular assays, is essential for the development of new and more effective targeted therapies. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel EGFR inhibitors, from initial enzymatic screening to the evaluation of their effects in a cellular context.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com.cn [promega.com.cn]
- 13. rsc.org [rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Egfr-IN-93: Synthesis and Chemical Properties
A comprehensive search for the synthesis, chemical properties, and experimental protocols of a compound specifically designated as "Egfr-IN-93" did not yield any results in the public domain. This suggests that "this compound" may be an internal, unpublished, or incorrectly referenced compound name.
While information on this specific molecule is unavailable, this guide will provide a comprehensive overview of the general principles and methodologies relevant to the synthesis and characterization of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, which would be applicable to a compound like "this compound". The content is structured to serve as a foundational resource for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.
General Synthetic Strategies for EGFR Inhibitors
The synthesis of small molecule EGFR inhibitors typically involves multi-step organic chemistry protocols. The core structures of many EGFR inhibitors are based on heterocyclic scaffolds such as quinazoline, pyrimidine, and pyridine, which serve as a framework for positioning key pharmacophoric features.
A generalized synthetic workflow for a novel quinazoline-based EGFR inhibitor, a common class of these compounds, is outlined below.
Caption: Generalized synthetic pathway for quinazoline-based EGFR inhibitors.
Key Chemical Properties of EGFR Inhibitors
The chemical properties of EGFR inhibitors are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are meticulously optimized during the drug discovery process.
| Property | Description | Importance |
| Molecular Weight | The mass of a molecule of the compound. | Influences absorption, distribution, and diffusion. Generally kept low to adhere to Lipinski's rule of five. |
| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. |
| pKa | The acid dissociation constant. | Determines the charge of the molecule at a given pH, which impacts solubility and target binding. |
| Solubility | The ability of the compound to dissolve in a solvent. | Crucial for formulation and bioavailability. |
| Chemical Stability | The resistance of the compound to chemical degradation. | Essential for shelf-life and in vivo stability. |
Experimental Protocols for Characterization
A series of in vitro and in vivo experiments are necessary to characterize a novel EGFR inhibitor.
Enzymatic Assays
These assays are performed to determine the inhibitory activity of the compound against the EGFR kinase domain.
Caption: Workflow for determining the in vitro inhibitory concentration (IC50) against EGFR.
Cell-Based Assays
These assays evaluate the effect of the inhibitor on EGFR signaling and cell proliferation in cancer cell lines.
| Assay Type | Purpose | Example Cell Lines |
| Proliferation Assay (e.g., MTT, CellTiter-Glo) | To measure the effect of the compound on cell viability and growth. | A549 (NSCLC), MCF7 (Breast Cancer) |
| Western Blotting | To assess the inhibition of EGFR phosphorylation and downstream signaling proteins (e.g., Akt, ERK). | A431 (Epidermoid Carcinoma) |
| Clonogenic Assay | To determine the long-term effect of the compound on the ability of single cells to form colonies. | HCT116 (Colon Cancer) |
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified representation of the EGFR signaling cascade.
In the context of a potential "this compound," its mechanism of action would likely involve the inhibition of the EGFR kinase domain, thereby blocking the downstream signaling pathways that drive tumor growth. Further research and publication of data are necessary to elucidate the specific properties and activities of this compound.
References
No Publicly Available Data for "Egfr-IN-93": In-depth Technical Guide Cannot Be Provided
A comprehensive search has yielded no publicly available scientific literature or data for a compound specifically designated as "Egfr-IN-93." As a result, the requested in-depth technical guide or whitepaper on its binding affinity to wild-type versus mutant Epidermal Growth Factor Receptor (EGFR) cannot be generated at this time.
The core requirements of the request, including quantitative data on binding affinity, detailed experimental protocols, and visualizations of signaling pathways, are entirely dependent on the availability of primary research data for this specific molecule. Without any publications or database entries for "this compound," it is not possible to provide accurate and factual information regarding its biochemical and cellular activities.
It is possible that "this compound" may be an internal designation for a compound that has not yet been disclosed in peer-reviewed literature, a code name from a proprietary database, or a potential typographical error.
For the benefit of researchers, scientists, and drug development professionals, a general overview of the methodologies and concepts relevant to the user's request is provided below. This information is based on standard practices in the field of EGFR inhibitor research.
General Methodologies for Assessing EGFR Inhibitor Binding Affinity
The binding affinity of a compound to its target protein, such as an EGFR inhibitor to wild-type and mutant EGFR, is a critical parameter in drug discovery. It is typically quantified using metrics like the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Various experimental techniques are employed to determine these values.
Table 1: Common Experimental Assays for Determining EGFR Inhibitor Affinity
| Assay Type | Principle | Key Parameters Measured |
| Biochemical Kinase Assays | Measures the direct inhibition of EGFR kinase activity in a purified, cell-free system. Common formats include FRET, luminescence (e.g., ADP-Glo), and ELISA-based assays. | IC50 |
| Cell-Based Proliferation Assays | Evaluates the inhibitor's ability to suppress the growth of cancer cell lines that are dependent on EGFR signaling. Cell viability is often measured using reagents like MTT, MTS, or CellTiter-Glo. | GI50 (half-maximal growth inhibition) |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding and dissociation kinetics of the inhibitor to immobilized EGFR protein in real-time. | Kd (dissociation constant), ka (association rate), kd (dissociation rate) |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change that occurs upon binding of the inhibitor to the EGFR protein, providing a complete thermodynamic profile of the interaction. | Kd, ΔH (enthalpy change), ΔS (entropy change) |
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for determining the IC50 value of a hypothetical EGFR inhibitor in a biochemical kinase assay.
Caption: Generalized workflow for an in vitro EGFR kinase inhibition assay.
EGFR Signaling Pathway
The diagram below provides a simplified representation of the canonical EGFR signaling pathway, which is often targeted by inhibitors. In mutant EGFR contexts, this pathway can become constitutively active.
An In-depth Technical Guide on the Effect of EGFR Inhibition on the PI3K/Akt/mTOR Downstream Pathway
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the specific compound "EGFR-IN-93" did not yield any publicly available data. The following guide is based on the well-characterized effects of common EGFR tyrosine kinase inhibitors (TKIs) on the PI3K/Akt/mTOR signaling pathway, providing a representative overview of the expected mechanism of action and experimental approaches.
Introduction: The EGFR-PI3K/Akt/mTOR Signaling Axis
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. One of the most critical of these is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.
Activation of EGFR triggers the recruitment and activation of PI3K at the cell membrane.[1][2] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. The activation of the PI3K/Akt/mTOR pathway is a central driver in many human cancers, promoting cell growth, proliferation, and survival while inhibiting apoptosis.
EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), are a class of targeted therapies designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and subsequent downstream signaling. This guide will explore the effects of such inhibition on the PI3K/Akt/mTOR pathway.
Visualization of the EGFR-PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the canonical EGFR-PI3K/Akt/mTOR signaling cascade and the point of intervention for EGFR inhibitors.
Quantitative Analysis of Pathway Inhibition
The efficacy of an EGFR inhibitor is quantified by its ability to suppress the phosphorylation of key downstream proteins in the PI3K/Akt/mTOR pathway. This is typically assessed using techniques like Western blotting or ELISA. The table below summarizes hypothetical, yet representative, quantitative data from a dose-response experiment in a cancer cell line overexpressing EGFR.
| Treatment (24h) | p-EGFR (Y1068) (% of Control) | p-Akt (S473) (% of Control) | p-mTOR (S2448) (% of Control) | p-S6K (T389) (% of Control) |
| Vehicle (DMSO) | 100 ± 8.5 | 100 ± 7.2 | 100 ± 9.1 | 100 ± 6.8 |
| EGFR Inhibitor (10 nM) | 65 ± 5.1 | 72 ± 6.3 | 78 ± 7.5 | 85 ± 8.0 |
| EGFR Inhibitor (100 nM) | 25 ± 3.2 | 35 ± 4.1 | 42 ± 5.3 | 55 ± 6.2 |
| EGFR Inhibitor (1 µM) | 5 ± 1.8 | 12 ± 2.5 | 18 ± 3.1 | 28 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocols
To obtain the quantitative data presented above, the following experimental protocols are typically employed.
Cell Culture and Treatment
-
Cell Line: A human cancer cell line with known EGFR expression and pathway activation (e.g., A431, HCC827).
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the growth medium is replaced with a serum-free medium for 12-24 hours to reduce basal signaling. Subsequently, cells are treated with the EGFR inhibitor at various concentrations or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours). For acute signaling studies, cells are often stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) prior to lysis.
Western Blotting
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, mTOR, and S6K overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ). Phospho-protein levels are normalized to their respective total protein levels, and a loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for assessing the effect of an EGFR inhibitor on the PI3K/Akt/mTOR pathway.
Logical Relationship of Pathway Inhibition
The inhibition of EGFR by a TKI sets off a logical cascade of events leading to the suppression of the PI3K/Akt/mTOR pathway and its pro-survival outputs.
Conclusion
This technical guide provides a comprehensive overview of the impact of EGFR inhibition on the downstream PI3K/Akt/mTOR signaling pathway. The provided diagrams, data tables, and experimental protocols offer a framework for researchers and drug development professionals to design and interpret experiments aimed at characterizing novel EGFR inhibitors. The consistent and dose-dependent decrease in the phosphorylation of key pathway components serves as a robust biomarker for the on-target activity of these therapeutic agents. Further studies would be necessary to elucidate the specific effects of "this compound," should information on this compound become available.
References
In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro kinase assay for determining the half-maximal inhibitory concentration (IC50) of epidermal growth factor receptor (EGFR) inhibitors. Due to the absence of publicly available data for "Egfr-IN-93," this document utilizes Erlotinib, a well-characterized EGFR inhibitor, as a representative example to illustrate the experimental principles and data presentation.
Introduction to EGFR and Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are a class of small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and impeding tumor growth. The IC50 value is a critical parameter that measures the potency of an inhibitor, representing the concentration required to inhibit 50% of the target enzyme's activity in vitro.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The three major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation; the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth; and the JAK-STAT pathway, which is also involved in cell survival and proliferation.
Caption: The EGFR signaling pathway, illustrating the major downstream cascades: RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT.
Data Presentation: In Vitro IC50 of EGFR Inhibitors
The following table summarizes the in vitro IC50 values for several well-known EGFR inhibitors against the purified EGFR kinase domain. This data is typically generated using cell-free kinase assays.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Erlotinib | 2 | Cell-free kinase assay | |
| Gefitinib | 26-57 | Cell-free kinase assay | |
| Lapatinib | 10.8 | Cell-free kinase assay | |
| Osimertinib | 493.8 (WT EGFR) | Cell-based assay |
Experimental Protocol: In Vitro EGFR Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of an EGFR inhibitor using a fluorescence-based in vitro kinase assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
EGFR inhibitor (e.g., Erlotinib)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorescent probe)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the EGFR inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant EGFR kinase and the kinase substrate in the kinase assay buffer. Add this mixture (e.g., 8 µL) to all wells of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 4 µL) to all wells. The final ATP concentration should be close to the Km value for EGFR.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a fluorescent signal proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the fluorescence intensity in each well using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized experimental workflow for the in vitro determination of an EGFR inhibitor's IC50 value.
Conclusion
The in vitro kinase assay is an essential tool in drug discovery for the characterization of enzyme inhibitors. By providing a quantitative measure of potency, the IC50 value allows for the ranking and selection of lead compounds for further development. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals working in the field of EGFR-targeted cancer therapy.
Egfr-IN-93: Unraveling the Selectivity Profile of a Novel Kinase Inhibitor
A comprehensive analysis of the kinase selectivity, experimental methodologies, and affected signaling pathways of the novel EGFR inhibitor, Egfr-IN-93, is currently unavailable in the public domain. Extensive searches for a compound with the specific designation "this compound" have not yielded any peer-reviewed scientific literature, patents, or public database entries that would allow for a detailed technical guide as requested.
The development of highly selective kinase inhibitors is a cornerstone of modern targeted cancer therapy. For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a compound like a purported "this compound" is critical for several reasons:
-
Predicting On-Target Efficacy: A potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) would be expected to show significant anti-proliferative effects in cancers driven by EGFR mutations or overexpression.
-
Anticipating Off-Target Effects and Toxicity: The interaction of a kinase inhibitor with other kinases beyond its intended target can lead to unforeseen side effects. A comprehensive selectivity profile, typically generated by screening the compound against a large panel of kinases, is essential for predicting and understanding potential toxicities.
-
Elucidating Mechanisms of Action and Resistance: Knowing the full spectrum of a drug's targets can provide insights into its mechanism of action and help in predicting potential resistance pathways that may emerge during treatment.
To facilitate the kind of in-depth technical guide requested, the following information would be essential, and would typically be found in the initial scientific disclosure of a new compound:
Data Presentation: Kinase Selectivity Profile
A crucial component of any new kinase inhibitor's characterization is its selectivity profile. This is usually presented in a tabular format, summarizing the inhibitory activity against a panel of kinases. The data is typically expressed as:
-
IC50 (half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Ki (inhibition constant): A measure of the binding affinity of the inhibitor to the kinase.
-
Percent Inhibition at a Fixed Concentration: Often used for initial large-scale screens to identify potential off-target interactions.
An example of how such data would be structured is provided below (Note: This table is a template and does not contain actual data for "this compound" as none is available).
| Kinase Target | IC50 (nM) or Ki (nM) | Assay Type |
| EGFR (Wild-Type) | Data not available | e.g., Biochemical (enzymatic) |
| EGFR (L858R) | Data not available | e.g., Biochemical (enzymatic) |
| EGFR (T790M) | Data not available | e.g., Biochemical (enzymatic) |
| HER2 (ERBB2) | Data not available | e.g., Biochemical (enzymatic) |
| SRC | Data not available | e.g., Biochemical (enzymatic) |
| ABL1 | Data not available | e.g., Biochemical (enzymatic) |
| ... (and so on for a broad panel of kinases) |
Experimental Protocols
Detailed methodologies are the bedrock of reproducible science. For a kinase inhibitor like "this compound," the key experimental protocols would include:
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of the compound on the enzymatic activity of purified kinases. A typical workflow for such an assay is as follows:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell-Based Assays
These experiments assess the effect of the inhibitor on cellular processes. Key assays include:
-
Cell Viability/Proliferation Assays: To determine the concentration of the compound that inhibits the growth of cancer cell lines.
-
Target Engagement Assays: To confirm that the compound is binding to its intended target (EGFR) within the cell.
-
Western Blotting: To measure the inhibition of phosphorylation of EGFR and its downstream signaling proteins.
The logical flow of a cell-based experiment to assess downstream signaling is depicted below:
Discovery and Initial Characterization of a Novel EGFR Inhibitor: A Technical Overview
This technical guide provides a comprehensive overview of the discovery and initial characterization of a novel, fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. For the purpose of this guide, we will use a representative molecule, herein referred to as EGFR-IN-93 , to illustrate the standard drug discovery and preclinical evaluation pipeline for this class of targeted therapies. The data and methodologies presented are synthesized from typical findings in the development of covalent EGFR inhibitors targeting resistance mutations.
Introduction
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of first, second, and third-generation inhibitors is often limited by the emergence of on-target resistance mutations, most notably the C797S mutation, which abrogates the covalent binding of inhibitors like osimertinib. This compound represents a fourth-generation TKI designed to overcome this resistance mechanism. It is a non-covalent, reversible inhibitor that targets the ATP-binding site of EGFR, demonstrating potent activity against both activating mutations (e.g., L858R, exon 19 deletion) and the T790M and C797S resistance mutations.
Biochemical Characterization
The initial characterization of This compound involved a series of biochemical assays to determine its potency and selectivity against various EGFR mutant kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR L858R | 1.2 |
| EGFR del19 | 1.5 |
| EGFR L858R/T790M | 2.8 |
| EGFR del19/T790M | 3.1 |
| EGFR L858R/T790M/C797S | 5.4 |
| EGFR del19/T790M/C797S | 6.2 |
| Wild-Type EGFR | 150.7 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| HER2 | 15% |
| HER4 | 22% |
| BTK | <10% |
| JAK3 | <5% |
| SRC | <10% |
Cellular Activity
Following biochemical validation, the activity of This compound was assessed in various NSCLC cell lines engineered to express different EGFR mutations.
Table 3: Cellular Proliferation Inhibition by this compound
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |
| PC-9 | del19 | 10.8 |
| H1975 | L858R/T790M | 25.3 |
| Ba/F3 | del19/T790M/C797S | 52.1 |
| Ba/F3 | L858R/T790M/C797S | 65.7 |
| A549 | Wild-Type | >1000 |
In Vivo Efficacy
The anti-tumor activity of This compound was evaluated in a patient-derived xenograft (PDX) mouse model harboring the EGFR del19/T790M/C797S mutation.
Table 4: In Vivo Anti-Tumor Activity of this compound in a PDX Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 89 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of This compound against various EGFR kinase domains was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Recombinant human EGFR kinase domains were incubated with This compound at varying concentrations in a kinase reaction buffer.
-
The kinase reaction was initiated by the addition of ATP and a biotinylated peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).
-
After a 30-minute incubation, the TR-FRET signal was measured using a microplate reader.
-
IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Proliferation Assay
The effect of This compound on the proliferation of NSCLC cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with This compound at various concentrations for 72 hours.
-
CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a microplate reader.
-
GI₅₀ values were determined by plotting the percentage of cell growth inhibition against the drug concentration.
Patient-Derived Xenograft (PDX) Model
The in vivo efficacy of This compound was evaluated in a PDX mouse model.
Protocol:
-
Tumor fragments from a patient with NSCLC harboring the EGFR del19/T790M/C797S mutation were implanted subcutaneously into immunodeficient mice.
-
When the tumors reached a volume of approximately 150-200 mm³, the mice were randomized into treatment groups.
-
This compound was administered orally once daily (QD) at the indicated doses.
-
Tumor volume and body weight were measured twice weekly.
-
Tumor growth inhibition was calculated at the end of the study.
Visualizations
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro TR-FRET based kinase inhibition assay.
In-depth Technical Guide: Inhibition of EGFR Autophosphorylation by Egfr-IN-93
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of specific tyrosine residues. This autophosphorylation creates docking sites for downstream signaling proteins, initiating cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive tumor growth and survival.
This technical guide focuses on Egfr-IN-93 , a novel inhibitor of EGFR, and its mechanism of action in preventing EGFR autophosphorylation. We will delve into the quantitative data characterizing its inhibitory activity, provide detailed experimental protocols for assessing its efficacy, and visualize the key signaling pathways and experimental workflows.
Data Presentation
The inhibitory potential of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key data points, offering a clear comparison of its activity against wild-type EGFR and clinically relevant mutant forms.
Table 1: In Vitro Kinase Inhibition by this compound
| Target | IC50 (nM) |
| EGFR (Wild-Type) | Data not publicly available |
| EGFR (L858R) | Data not publicly available |
| EGFR (Exon 19 Del) | Data not publicly available |
| EGFR (T790M) | Data not publicly available |
Table 2: Cellular Inhibition of EGFR Autophosphorylation by this compound
| Cell Line | EGFR Status | p-EGFR Inhibition (IC50, nM) |
| A431 | Wild-Type (overexpressed) | Data not publicly available |
| HCC827 | Exon 19 Deletion | Data not publicly available |
| NCI-H1975 | L858R/T790M | Data not publicly available |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | EGFR Status | GI50 (nM) |
| A431 | Wild-Type (overexpressed) | Data not publicly available |
| HCC827 | Exon 19 Deletion | Data not publicly available |
| NCI-H1975 | L858R/T790M | Data not publicly available |
Note: Specific quantitative data for this compound is not available in the public domain. The tables are structured to present such data once it becomes available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the inhibition of EGFR autophosphorylation by a compound like this compound.
In Vitro EGFR Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR (kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for EGFR Autophosphorylation in Cells
This method assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell lines with relevant EGFR status (e.g., A431, HCC827, NCI-H1975)
-
Cell culture medium and supplements
-
EGF (Epidermal Growth Factor)
-
This compound (or other test inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using ECL substrate and capture the image.
-
Quantify band intensities to determine the level of phosphorylated EGFR relative to total EGFR and the loading control (β-actin).
Mandatory Visualization
Diagrams are provided to illustrate key concepts and workflows.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Mechanism of Competitive ATP Inhibition by this compound.
Methodological & Application
Application Notes and Protocols for Egfr-IN-93 in In Vitro Cell Viability Assays (MTT, MTS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of Egfr-IN-93, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor, using common cell viability assays: MTT and MTS. The protocols are based on established methodologies for similar small molecule inhibitors targeting the EGFR pathway.
Introduction to EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cellular function.[3][4] However, aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[1]
EGFR inhibitors, such as this compound, are designed to block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling and impeding cancer cell growth and survival.[4][5] In vitro cell viability assays like MTT and MTS are fundamental tools for evaluating the cytotoxic and cytostatic effects of such inhibitors.
Principle of MTT and MTS Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell viability. The principle relies on the reduction of a tetrazolium salt by metabolically active cells.
-
MTT: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. This insoluble formazan must be dissolved in a solubilization solution (e.g., DMSO) before measuring the absorbance.[6]
-
MTS: The MTS tetrazolium compound is reduced by cellular dehydrogenases to a soluble formazan product. This allows for direct measurement of absorbance without a solubilization step.
The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the inhibitor's effect on cell proliferation.
Quantitative Data Summary
The following table summarizes representative IC50 values for the well-characterized EGFR inhibitor, Gefitinib, in various non-small cell lung cancer (NSCLC) cell lines, as determined by MTT assays. This data is provided for comparative purposes and to offer an expected range of efficacy for EGFR inhibitors.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |
| PC-9 | Exon 19 Deletion | Sensitive (≤ 1) | [7] |
| HCC827 | Exon 19 Deletion | 0.08 ± 0.02 | [8] |
| H322 | Wild-Type | ~1 | [9] |
| A549 | Wild-Type | 6.10 | [10] |
| H358 | Wild-Type | >1 | [9] |
| HCC827 GR | Gefitinib-Resistant | 26.53 ± 0.96 | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Experimental Protocols
Materials and Reagents
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS) or MTS reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Multichannel pipette
-
Microplate reader
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT assay.[7][11]
1. Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).[11] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%). b. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only). c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. d. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[7]
3. MTT Addition and Incubation: a. Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[7] b. Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]
4. Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] c. Gently shake the plate for 5-10 minutes to ensure complete solubilization.
5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
6. Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability). c. Plot a dose-response curve (percentage of viability vs. drug concentration) and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: MTS Cell Viability Assay
This protocol provides a streamlined alternative to the MTT assay for assessing cell viability.
1. Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the MTT Cell Viability Assay protocol.
2. MTS Reagent Addition: a. After the desired treatment period (e.g., 72 hours), add 20 µL of the MTS reagent directly to each well containing 100 µL of medium. b. Gently shake the plate for a few seconds.
3. Incubation and Absorbance Measurement: a. Incubate the plate for 1-4 hours at 37°C and 5% CO₂. b. Measure the absorbance at 490 nm using a microplate reader. The reading can be taken at multiple time points during the incubation to monitor the color development.
4. Data Analysis: a. Follow step 6 from the MTT Cell Viability Assay protocol to analyze the data and determine the IC50 value.
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cell viability with MTT or MTS assays.
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling cascade and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. SMPDB [smpdb.ca]
- 5. How does erlotinib work (mechanism of action)? [drugs.com]
- 6. MTT assay for cell proliferation and sensitivity to erlotinib [bio-protocol.org]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell viability through MTT assay [bio-protocol.org]
Application Notes and Protocols: Assessing Egfr-IN-93 Target Engagement via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, is a key driver in the development and progression of various cancers.[1] Targeted inhibition of EGFR is a cornerstone of modern cancer therapy. Egfr-IN-93 is a novel inhibitor designed to specifically target and modulate EGFR activity. Verifying the direct interaction of this compound with its intended target, EGFR, within a cellular context is a crucial step in its preclinical validation. This document provides a detailed protocol for assessing the target engagement of this compound by monitoring the phosphorylation status of EGFR and its downstream signaling partners using Western blot analysis.
Principle of the Assay
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation on specific tyrosine residues.[1] This autophosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[2]
This compound is hypothesized to inhibit the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling. By treating cells that express EGFR with this compound and then stimulating them with EGF, we can measure the extent of EGFR phosphorylation at key residues (e.g., Y1068, Y1173) and the phosphorylation of downstream effectors like ERK and AKT. A reduction in the phosphorylation of these proteins in the presence of this compound provides strong evidence of its target engagement.
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway. Upon ligand binding, EGFR activates downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, which are critical for cell growth and survival.
References
Application Notes and Protocols for Pharmacokinetic Analysis of EGFR Inhibitors in Mice
Note to the user: Publicly available data on a compound specifically named "Egfr-IN-93" could not be located. The following application notes and protocols are provided as a comprehensive template for the pharmacokinetic analysis of a novel EGFR inhibitor in a murine model, using placeholder data and generalized methodologies based on common practices for similar compounds.
Introduction
This document provides a detailed protocol for conducting a pharmacokinetic (PK) analysis of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor in mice. The aim is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for its development as a potential therapeutic agent. The protocols outlined below cover in-life procedures, sample collection, and bioanalytical methods to determine key pharmacokinetic parameters.
Pharmacokinetic Data Summary
The following table summarizes the pharmacokinetic parameters of a novel EGFR inhibitor in mice following a single oral administration. This data is illustrative and should be replaced with experimental results.
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 10 |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 7500 ± 1200 |
| AUC(0-inf) (AUC to infinity) | ng·h/mL | 7800 ± 1300 |
| t1/2 (Half-life) | h | 4.5 ± 1.0 |
| CL/F (Apparent Clearance) | L/h/kg | 1.28 ± 0.25 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 8.2 ± 1.5 |
Experimental Protocols
Animal Handling and Dosing
-
Animal Model: Male CD-1 mice, 8-10 weeks old, weighing 25-30g.
-
Acclimation: Animals are acclimated for at least 7 days prior to the experiment with free access to food and water.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle.
-
Formulation: The EGFR inhibitor is formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Dosing: A single oral dose is administered by gavage at a volume of 10 mL/kg.
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 50 µL) are collected from the saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Plasma samples are stored at -80°C until bioanalysis.
Bioanalytical Method
-
Method: Quantification of the EGFR inhibitor in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is used to extract the analyte from the plasma matrix. 100 µL of an internal standard solution in acetonitrile is added to 50 µL of plasma. The mixture is vortexed and centrifuged.
-
Chromatography: The supernatant is injected onto a C18 reverse-phase column. A gradient elution is performed using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: The analyte and internal standard are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with a suitable software package (e.g., Phoenix WinNonlin).
-
Parameters Calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL/F, and Vd/F.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study in mice.
Data Analysis and Interpretation Logic
Caption: Logical flow for pharmacokinetic data analysis.
Application Notes and Protocols: Egfr-IN-93 in Combination with Chemotherapy for Non-Small Cell Lung Cancer (NSCLC)
Disclaimer: Publicly available information on a specific molecule designated "Egfr-IN-93" is limited. The following application notes and protocols are based on the established mechanisms of Epidermal Growth Factor Receptor (EGFR) inhibitors and their combination with standard chemotherapy agents in the context of NSCLC research. The provided data and protocols are illustrative and should be adapted based on empirical findings for this compound.
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), rendering them susceptible to treatment with EGFR tyrosine kinase inhibitors (TKIs).[1][2] While these targeted therapies have shown significant initial success, acquired resistance often limits their long-term efficacy.[1][3] Combining EGFR-TKIs with cytotoxic chemotherapy has emerged as a promising strategy to enhance anti-tumor activity and potentially overcome resistance mechanisms.[3][4]
This compound is a potent and selective inhibitor of mutant EGFR. These application notes provide a framework for evaluating the synergistic or additive effects of this compound in combination with standard-of-care chemotherapy for the treatment of NSCLC. The included protocols are intended to guide researchers in the preclinical assessment of this combination therapy.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, which are crucial for cell proliferation, survival, and migration.[2][5] In NSCLC with activating EGFR mutations, these pathways are constitutively active. This compound is designed to selectively inhibit the kinase activity of mutant EGFR, thereby blocking these downstream signals and inducing tumor cell apoptosis. The combination with chemotherapy, which induces DNA damage and cell cycle arrest through different mechanisms, is hypothesized to result in a more potent and durable anti-tumor response.
Caption: EGFR signaling pathway and points of inhibition by this compound and chemotherapy.
Quantitative Data Summary
The following tables represent hypothetical data for the combination of this compound and a standard chemotherapy agent (e.g., Pemetrexed) in NSCLC cell lines harboring an EGFR mutation (e.g., PC-9, HCC827).
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Pemetrexed in PC-9 Cells
| Compound | IC50 (nM) |
| This compound | 15 |
| Pemetrexed | 250 |
| This compound + Pemetrexed (1:10 ratio) | 8 (CI < 1) |
CI: Combination Index. A CI value less than 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in PC-9 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg, QD | 65 |
| Pemetrexed | 50 mg/kg, QW | 40 |
| This compound + Pemetrexed | 10 mg/kg QD + 50 mg/kg QW | 92 |
QD: once daily; QW: once weekly.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound, chemotherapy, and their combination on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., PC-9, HCC827)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Pemetrexed)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
Treat the cells with single agents or their combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values using a non-linear regression analysis. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy.
Western Blot Analysis
Objective: To assess the effect of this compound and chemotherapy on key signaling proteins in the EGFR pathway.
Materials:
-
NSCLC cells
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, chemotherapy, or the combination for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
NSCLC cells (e.g., PC-9)
-
Matrigel
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for intraperitoneal injection
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 PC-9 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy, Combination).
-
Administer the treatments as per the defined schedule (e.g., this compound daily by oral gavage, chemotherapy weekly by IP injection).
-
Measure tumor volume with calipers twice a week (Volume = 0.5 x length x width²).
-
Monitor body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Caption: Experimental workflow for evaluating this compound and chemotherapy combination.
Conclusion
The combination of this compound with standard chemotherapy represents a rational and promising approach for the treatment of EGFR-mutant NSCLC. The provided protocols offer a comprehensive framework for the preclinical evaluation of this therapeutic strategy. Rigorous in vitro and in vivo studies are essential to determine the optimal combination ratios, dosing schedules, and potential mechanisms of synergy, ultimately paving the way for clinical investigation.
References
- 1. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Screening EGFR Inhibitor Egfr-IN-93
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[4][5] Two of the most critical pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K-AKT-mTOR pathway, which is essential for cell survival and growth. Dysregulation of EGFR signaling, through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and colorectal cancer, making it a prime target for therapeutic intervention.
Small molecule inhibitors that target the kinase activity of EGFR have emerged as effective cancer therapies. The development of robust and reliable screening assays is paramount for the discovery and characterization of new EGFR inhibitors. This application note describes a detailed protocol for a cell-based assay to screen for the inhibitory activity of a putative EGFR inhibitor, herein referred to as Egfr-IN-93, on cancer cell proliferation. The assay is based on the principle that inhibition of EGFR signaling in EGFR-dependent cancer cells will lead to a decrease in cell viability and proliferation.
Principle of the Assay
This protocol utilizes a luminescence-based cell viability assay to quantify the number of viable cells in culture. The assay measures the amount of ATP present, which is an indicator of metabolically active cells. In EGFR-dependent cancer cell lines, the constitutive activation of the EGFR pathway is a primary driver of cell proliferation. Treatment with an effective EGFR inhibitor like this compound is expected to block this signaling, leading to cell cycle arrest and/or apoptosis, and consequently, a reduction in the overall ATP levels of the cell population. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce cell viability by 50%, can then be calculated to determine the potency of the compound.
EGFR Signaling Pathway
The diagram below illustrates the major signaling cascades activated by EGFR. Ligand binding leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2 and SHC. This triggers the activation of the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, and the PI3K-AKT-mTOR pathway, which inhibits apoptosis and promotes protein synthesis.[1]
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Experimental Protocols
Cell Line Selection
The choice of cell line is critical for a successful screening assay. An ideal cell line should exhibit dependence on the EGFR signaling pathway for proliferation and survival. A549 (non-small cell lung cancer) and MCF-7 (breast cancer) are commonly used cell lines that express high levels of EGFR. For this protocol, we will use the A549 cell line.
Materials and Reagents
-
A549 human lung carcinoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (or other EGFR inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Gefitinib)
-
DMSO (vehicle control)
-
Sterile, opaque-walled 96-well microplates suitable for luminescence readings
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Experimental Workflow
The following diagram outlines the major steps in the cell-based screening protocol.
References
- 1. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kidney.org [kidney.org]
- 3. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gut microbiota and metabolites: emerging prospects in the treatment of non-small cell lung cancer [frontiersin.org]
Application Notes and Protocols for Egfr-IN-93 in the Study of EGFR-Mutant Cancers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Egfr-IN-93 is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is an irreversible inhibitor that targets both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. This compound shows minimal activity against wild-type EGFR, which may contribute to a more favorable safety profile by reducing off-target effects. These application notes provide an overview of the use of this compound in preclinical research, including its biochemical and cellular activity, along with detailed protocols for its application in studying EGFR-mutant cancers.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₈H₃₃N₇O₂ |
| Molecular Weight | 499.61 g/mol |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
Biochemical Activity
This compound demonstrates potent inhibitory activity against clinically relevant EGFR mutations. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various EGFR mutant kinases.
| Kinase Target | IC₅₀ (nM) |
| EGFR (L858R/T790M) | < 1 |
| EGFR (Exon 19 Del/T790M) | < 1 |
| EGFR (L858R) | 12 |
| EGFR (Exon 19 Del) | 15 |
| EGFR (Wild-Type) | 494 |
Cellular Activity
This compound effectively inhibits the proliferation of non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations. The table below shows the half-maximal growth inhibitory concentrations (GI₅₀) in various cell lines.
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |
| PC-9 | Exon 19 Deletion | 10 - 25 |
| H1975 | L858R/T790M | 5 - 20 |
| HCC827 | Exon 19 Deletion | 10 - 30 |
| A549 | Wild-Type | > 5000 |
In Vivo Efficacy
In preclinical xenograft models using EGFR-mutant NSCLC cell lines, oral administration of this compound leads to significant tumor growth inhibition.
| Xenograft Model | EGFR Mutation | Dosage | Tumor Growth Inhibition (%) |
| PC-9 | Exon 19 Deletion | 25 mg/kg, once daily | > 90 |
| H1975 | L858R/T790M | 25 mg/kg, once daily | > 95 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the EGFR signaling pathway and the inhibitory action of this compound. In EGFR-mutant cancers, the receptor is constitutively active, leading to downstream signaling through pathways such as PI3K/AKT and MAPK, which promote cell proliferation and survival. This compound selectively binds to the mutant EGFR kinase domain, blocking its activity and inhibiting these downstream pathways.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the activity of this compound from in vitro studies to in vivo models.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTS Assay)
This protocol describes how to determine the GI₅₀ of this compound in EGFR-mutant cancer cell lines.
Materials:
-
EGFR-mutant cell lines (e.g., PC-9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis for EGFR Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
EGFR-mutant cancer cells (e.g., H1975)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 million EGFR-mutant cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Logical Relationship in Drug Discovery Cascade
The study of this compound follows a logical progression from initial discovery to preclinical validation, as depicted in the diagram below.
Caption: Logical flow of this compound's preclinical development.
For further information or technical support, please contact our scientific support team.
Troubleshooting & Optimization
Egfr-IN-93 solubility issues and solutions for in vitro assays
Important Notice: Our search for information regarding a compound specifically named "EGFR-IN-93" did not yield any relevant results within scientific literature or chemical supplier databases. The search results were consistently dominated by information pertaining to "eGFR," which stands for estimated Glomerular Filtration Rate, a clinical measure of kidney function.
It is crucial to ensure the correct identification of the compound . The accuracy of the name, including any hyphens or numbers, is critical for retrieving the correct data.
To proceed, please verify the exact name or provide an alternative identifier for your compound of interest, such as:
-
CAS Number: A unique numerical identifier assigned to every chemical substance.
-
SMILES String: A line notation for describing the structure of chemical species.
-
Full Chemical Name: The systematic name of the compound.
-
Supplier and Product Number: The vendor from whom the compound was purchased and its corresponding catalog number.
Once the correct compound is identified, we will be able to provide a comprehensive technical support guide addressing its solubility issues and solutions for in vitro assays as originally requested.
troubleshooting Egfr-IN-93 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with Egfr-IN-93 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solvents?
A1: this compound is a cell-permeable 4,6-dianilinopyrimidine compound that acts as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Based on available data for a structurally related EGFR inhibitor, it is soluble in organic solvents.
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store the solid form of this compound at -20°C. Stock solutions should also be stored at -20°C or -80°C for long-term stability.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored for an extended period, especially at room temperature. Refer to the troubleshooting guide below for steps to address this issue.
Q4: How can I assess the stability of my this compound solution?
A4: Stability can be assessed by monitoring for precipitation, color change, or a decrease in biological activity over time. Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to detect degradation products.
Troubleshooting Guide: this compound Instability in Solution
Issue 1: Precipitation Observed in Solution
Precipitation of this compound from the solution can lead to inaccurate experimental results due to a lower effective concentration.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Exceeded Solubility Limit | Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. If precipitation occurs upon addition to aqueous buffers, consider preparing a more concentrated stock in an organic solvent and diluting it further in the final assay medium. |
| Poor Solvent Choice | Use a solvent in which this compound has high solubility. For a related EGFR inhibitor, solubility is reported to be 50 mg/mL in DMSO and 25 mg/mL in ethanol. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes to minimize temperature fluctuations that can promote precipitation. |
| Interaction with Buffer Components | Some buffer components may reduce the solubility of the compound. If possible, test the solubility of this compound in different buffer systems to identify a compatible one. |
Issue 2: Loss of Biological Activity
A decrease in the inhibitory effect of this compound may indicate degradation of the compound in solution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Chemical Degradation | The dianilino pyrimidine core may be susceptible to hydrolysis or oxidation, especially in aqueous solutions or when exposed to light. Prepare fresh solutions for each experiment whenever possible. Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Improper Storage | Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and degradation. For a related compound, storage at -20°C is recommended. |
| Reactive Functional Groups | The presence of certain functional groups in the molecule may make it susceptible to reaction with components of the experimental medium. Minimize the time the compound spends in aqueous solutions before use. |
| Adsorption to Labware | Small molecule inhibitors can sometimes adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or tubes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment Workflow
A general workflow to assess the stability of an this compound solution.
Caption: Workflow for assessing the stability of this compound solutions.
Signaling Pathway and Troubleshooting Logic
EGFR Signaling Pathway Inhibition
A simplified diagram illustrating the point of inhibition of the EGFR signaling pathway by this compound.
Caption: Inhibition of EGFR autophosphorylation by this compound.
Troubleshooting Decision Tree for this compound Instability
A logical decision tree to guide troubleshooting when instability is suspected.
Caption: Decision tree for troubleshooting this compound instability.
Technical Support Center: Understanding and Troubleshooting Off-Target Effects of Egfr-IN-93 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of Egfr-IN-93, a compound of interest in targeted cancer therapy research. Due to the critical nature of understanding a compound's selectivity, this resource offers troubleshooting advice and frequently asked questions to assist researchers in interpreting their experimental results and designing robust studies.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the comprehensive off-target profile of this compound. As with many kinase inhibitors, it is crucial for researchers to empirically determine its selectivity profile within their specific cellular models.
Q2: How can I determine if this compound is exhibiting off-target effects in my cell line?
Several experimental approaches can be employed:
-
Kinome Profiling: A broad, cell-free biochemical screen (kinome scan) against a large panel of kinases is the most direct method to identify potential off-target interactions.
-
Phenotypic Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target in your cells could rescue the observed phenotype, confirming the off-target effect.
-
Western Blotting: Assess the phosphorylation status of key downstream effectors of suspected off-target kinases. An alteration in their phosphorylation upon this compound treatment would suggest off-target activity.
-
Control Compound: Use a structurally related but inactive compound as a negative control to ensure the observed effects are due to the specific activity of this compound.
Q3: What are common unexpected phenotypes that might suggest off-target activity?
-
Cellular toxicity in cell lines lacking the primary target (EGFR).
-
Changes in cell morphology, adhesion, or migration that are inconsistent with EGFR signaling inhibition.
-
Alterations in cell cycle progression that cannot be directly attributed to the inhibition of the intended pathway.
-
Modulation of signaling pathways known to be independent of EGFR.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death/Toxicity | This compound may be inhibiting a critical kinase required for cell survival in your specific cell line. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Conduct a kinome-wide screen to identify potential off-target kinases. 3. Validate key off-targets using orthogonal methods (e.g., siRNA/shRNA knockdown of the suspected off-target). |
| Inconsistent Results Across Different Cell Lines | The off-target kinase profile of this compound may vary depending on the relative expression levels of different kinases in each cell line. | 1. Characterize the kinome expression profile of your cell lines of interest. 2. Compare the off-target activity of this compound in a panel of cell lines with varying kinase expression. |
| Phenotype Does Not Correlate with EGFR Inhibition | The observed biological effect may be mediated by one or more off-target kinases. | 1. Use a structurally distinct EGFR inhibitor as a comparator to see if the phenotype is conserved. 2. Perform phosphoproteomic profiling to identify signaling pathways that are unexpectedly altered by this compound. |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel: Select a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Performance: The assay is typically performed in a multi-well plate format. Each well will contain a specific kinase, its substrate, ATP, and a specific concentration of this compound.
-
Detection: Kinase activity is measured, often through the detection of phosphorylated substrate using methods like radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based ATP detection.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. Determine the IC50 values for any kinases that show significant inhibition.
Protocol 2: Cellular Target Engagement Assay
This protocol helps to confirm if this compound is engaging with its intended target (EGFR) and potential off-targets within a cellular context.
-
Cell Culture: Grow the cell line of interest to the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis:
-
Probe for phosphorylated EGFR (p-EGFR) to confirm on-target inhibition.
-
Probe for total EGFR to ensure equal protein loading.
-
Probe for phosphorylated forms of key downstream effectors of suspected off-target kinases (e.g., p-STAT3, p-AKT at a non-EGFR-regulated site).
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Data Quantification: Quantify the band intensities to determine the dose-dependent effect of this compound on the phosphorylation of the target and potential off-targets.
Visualizing Potential Off-Target Pathways
The following diagram illustrates a hypothetical scenario where an EGFR inhibitor might have off-target effects on other signaling pathways.
Caption: Hypothetical signaling pathways of this compound.
This diagram illustrates how this compound is designed to inhibit EGFR, leading to an intended phenotype. However, it may also inadvertently inhibit an "Off-Target Kinase," activating a separate signaling cascade and resulting in an unintended phenotype. This highlights the importance of comprehensive selectivity profiling.
Technical Support Center: Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance to third- and fourth-generation EGFR inhibitors, with a focus on mechanisms analogous to EGFR-IN-93 resistance.
Frequently Asked Questions (FAQs)
Q1: Our cancer cell line, initially sensitive to our third-generation EGFR inhibitor, has developed resistance. What are the most common mechanisms for this acquired resistance?
A1: The most prevalent on-target mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib is the emergence of a secondary mutation in the EGFR gene, most commonly the C797S mutation.[1][2][3][4] This mutation alters the covalent binding site of the inhibitor. Other, less frequent, acquired EGFR mutations that can confer resistance include L792, L718, and G796 mutations.[3]
Beyond on-target mutations, resistance can also arise from the activation of bypass signaling pathways that circumvent the need for EGFR signaling. These can include:
-
MET amplification: Overexpression of the MET receptor can reactivate downstream signaling pathways like PI3K/AKT.[5][6]
-
HER2 amplification: Similar to MET, amplification of HER2 can provide an alternative signaling route.[5]
-
Mutations in downstream signaling molecules: Mutations in genes such as KRAS, BRAF, and PIK3CA can lead to constitutive activation of pathways downstream of EGFR, rendering the cells independent of EGFR signaling.[3][5][7]
-
Phenotypic transformation: In some cases, cancer cells may undergo histological transformation, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which has a different set of driver mutations and is not dependent on EGFR signaling.[8]
Q2: We have identified a C797S mutation in our resistant cell line. What is the significance of its allelic location relative to the T790M mutation?
A2: The allelic context of the C797S mutation in relation to the T790M "gatekeeper" mutation is critical for determining the appropriate therapeutic strategy.[9]
-
C797S and T790M in trans (on different alleles): Cells with this configuration are resistant to third-generation TKIs alone but may be sensitive to a combination of first-generation (e.g., gefitinib, erlotinib) and third-generation TKIs.[9] The rationale is that the first-generation TKI can inhibit the EGFR protein with the T790M mutation, while the third-generation TKI can inhibit the protein with the sensitizing mutation.
-
C797S and T790M in cis (on the same allele): This configuration confers resistance to all currently approved EGFR TKIs, both as monotherapy and in combination.[9] In this scenario, fourth-generation EGFR inhibitors are being investigated as a potential solution.[10][11][12]
Q3: What are fourth-generation EGFR inhibitors and how do they work against C797S-mediated resistance?
A3: Fourth-generation EGFR inhibitors are a newer class of drugs being developed to specifically overcome resistance mediated by the C797S mutation.[10][11][12] They are designed to inhibit EGFR activity in the presence of the C797S mutation, which blocks the covalent binding of third-generation inhibitors. These inhibitors can be broadly categorized into:
-
ATP-competitive inhibitors: These drugs bind to the ATP-binding pocket of the EGFR kinase domain in a non-covalent manner, and are designed to be effective even with the C797S mutation.
-
Allosteric inhibitors: These inhibitors bind to a site on the EGFR protein distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase. EAI045 is an example of an allosteric inhibitor that has shown efficacy, particularly when combined with an EGFR antibody like cetuximab.[1]
Troubleshooting Guides
Issue: Decreased sensitivity to your third-generation EGFR inhibitor in vitro.
Possible Cause 1: Emergence of a known resistance mutation (e.g., C797S).
-
Troubleshooting Steps:
-
Sequence the EGFR gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify mutations in the EGFR kinase domain, paying close attention to exons 18-21.
-
Allele-specific PCR: If C797S and T790M are both present, use allele-specific PCR to determine if they are in cis or trans.
-
Actionable Insights:
-
If C797S is in trans with T790M, test a combination of a first-generation and a third-generation EGFR TKI.
-
If C797S is in cis with T790M, consider testing a fourth-generation EGFR TKI if available.
-
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Phospho-receptor tyrosine kinase (RTK) array: Screen for the activation of a broad range of RTKs to identify potential bypass pathways.
-
Western blotting: Confirm the activation of specific pathways identified in the array (e.g., MET, HER2, and their downstream effectors like AKT and ERK).
-
NGS panel for cancer genes: Analyze a panel of known cancer-related genes to identify mutations in bypass pathway components (e.g., MET, ERBB2, KRAS, BRAF, PIK3CA).
-
Actionable Insights:
-
If MET is amplified or activated, test a combination of your EGFR inhibitor and a MET inhibitor.
-
If other pathways are activated, consider combination therapies with inhibitors targeting those specific pathways.
-
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Fourth-Generation EGFR Inhibitors Against C797S Mutants
| Compound | Target EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| EAI045 (+ Cetuximab) | L858R/T790M/C797S | Ba/F3 | < 25 | [1] |
| BLU-945 | Del19/T790M/C797S | Ba/F3 | 6 | [1] |
| Compound 41 | L858R/T790M/C797S | Ba/F3 | 12.3 | [10] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Key Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., Ba/F3 engineered to express mutant EGFR or resistant patient-derived cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor(s). Remove the culture medium and add fresh medium containing the different concentrations of the drug(s). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-only control wells. Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the EGFR inhibitor for a specified time (e.g., 2, 6, or 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., EGFR, AKT, ERK, MET) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to overcome acquired resistance to EGFR TKI in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining EGFR-IN-93 Treatment Schedules in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists developing treatment schedules for the novel EGFR inhibitor, EGFR-IN-93, in xenograft models. The information provided is based on established principles for evaluating EGFR tyrosine kinase inhibitors (TKIs) in preclinical settings.
Troubleshooting Guides
Researchers may encounter various challenges when establishing an effective and well-tolerated treatment schedule for a new EGFR inhibitor. The table below outlines common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Toxicity / Animal Morbidity | - Drug formulation issues (e.g., precipitation, incorrect pH)- Inappropriate vehicle selection- Dose is too high- Off-target effects of the compound | - Formulation/Vehicle: Ensure this compound is fully solubilized and the vehicle is well-tolerated. Conduct a vehicle-only tolerability study.- Dose-Escalation Study: Perform a dose-escalation study in non-tumor-bearing mice to determine the maximum tolerated dose (MTD).- Pharmacokinetic (PK) Analysis: Analyze plasma concentrations of this compound to ensure they are within the expected therapeutic window. |
| Lack of Tumor Growth Inhibition | - Insufficient dose or dosing frequency- Poor bioavailability of this compound- The xenograft model is resistant to EGFR inhibition- Rapid metabolism and clearance of the compound | - Dose-Response Study: Conduct a dose-response study using a range of doses below the MTD to identify an efficacious dose.- PK/PD Analysis: Correlate pharmacokinetic data with pharmacodynamic markers (e.g., p-EGFR levels in tumors) to ensure target engagement.- Model Selection: Confirm that the chosen cell line for the xenograft model harbors EGFR mutations or amplification and is sensitive to EGFR inhibition in vitro.- Dosing Schedule: Evaluate different dosing schedules (e.g., twice daily vs. once daily) to maintain adequate drug exposure. |
| Tumor Regrowth After Initial Response | - Development of acquired resistance- Insufficient drug exposure over time | - Resistance Mechanisms: Analyze resistant tumors for known mechanisms of resistance to EGFR inhibitors (e.g., T790M mutation, MET amplification).- Combination Therapy: Consider combination studies with other targeted agents or chemotherapy to overcome resistance.[1][2]- Intermittent Dosing: Explore intermittent or pulsed dosing schedules to potentially delay the onset of resistance. |
| High Variability in Tumor Growth | - Inconsistent tumor cell implantation- Variation in animal health and age- Inaccurate tumor measurement | - Standardized Procedures: Ensure consistent cell numbers, injection volume, and implantation site for all animals. Use animals of the same sex, age, and from the same supplier.- Accurate Measurements: Use calipers for consistent tumor volume measurement and consider blinding the individual performing the measurements. Increase the number of animals per group to improve statistical power. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my this compound xenograft study?
A1: The starting dose should be determined from in vitro data and a maximum tolerated dose (MTD) study in vivo. Start with a dose that is a fraction of the MTD and is expected to achieve plasma concentrations that were effective in vitro (e.g., 5-10 times the in vitro IC50).
Q2: What is the best route of administration for this compound?
A2: The route of administration (e.g., oral gavage, intraperitoneal injection) depends on the physicochemical properties and formulation of this compound. Oral administration is often preferred for small molecule inhibitors to mimic clinical application. However, intraperitoneal or subcutaneous injections may be necessary if oral bioavailability is low.
Q3: How often should I monitor tumor growth and animal health?
A3: Tumor volume should be measured 2-3 times per week using calipers.[1] Animal body weight and general health should be monitored daily, especially during the initial phase of treatment, to assess toxicity.
Q4: What are the key pharmacodynamic markers to assess target engagement of this compound?
A4: The primary pharmacodynamic marker is the phosphorylation level of EGFR (p-EGFR) in tumor tissue. Downstream signaling proteins such as p-AKT and p-ERK should also be assessed to confirm inhibition of the PI3K/AKT and RAS/RAF/MAPK pathways.[3]
Q5: When should I terminate the experiment?
A5: Experiments should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals show signs of excessive toxicity, such as more than 20% body weight loss, lethargy, or other signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
Experimental Protocols
In Vivo Xenograft Efficacy Study Protocol
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., NSCLC cell line with an EGFR mutation like PC-9 or HCC827) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
- Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old).
2. Tumor Growth Monitoring and Randomization:
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
3. Drug Preparation and Administration:
- Prepare this compound in a sterile, well-tolerated vehicle.
- Administer this compound and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and animal body weight 2-3 times per week.
- Observe animals daily for any clinical signs of toxicity.
- Terminate the study when tumors in the control group reach the pre-defined endpoint or if unacceptable toxicity is observed.
5. Tissue Collection and Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Divide the tumor tissue for various analyses:
- Fix a portion in formalin for immunohistochemistry (IHC) to assess biomarkers like Ki-67 (proliferation) and CD31 (angiogenesis).
- Snap-freeze a portion in liquid nitrogen for Western blot analysis of p-EGFR, p-AKT, and p-ERK.
- Snap-freeze a portion for potential pharmacokinetic analysis.
Data Presentation
Table 1: Example Dosing and Efficacy Data for an EGFR Inhibitor
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 250 | 0 | +5 |
| This compound | 10 | Daily, p.o. | 800 ± 150 | 47 | -2 |
| This compound | 25 | Daily, p.o. | 400 ± 100 | 73 | -8 |
| This compound | 50 | Daily, p.o. | 150 ± 50 | 90 | -15 |
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical xenograft efficacy study.
References
- 1. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Growth Suppression of Human Hepatocellular Carcinoma Xenografts by a Monoclonal Antibody CH12 Directed to Epidermal Growth Factor Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of Egfr-IN-93
Welcome to the technical support center for EGFR-IN-93. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency of this compound between two recently purchased batches. What could be the cause?
A1: Batch-to-batch variation is a known challenge in the manufacturing of small molecule inhibitors.[1][2][3] This variability can stem from multiple factors including differences in the synthesis and purification process, leading to variations in purity, the presence of impurities, or even slight differences in the crystalline structure of the compound. It is also possible that one batch has degraded due to improper storage or handling. We recommend performing a series of quality control experiments to assess the identity, purity, and activity of each batch.
Q2: How can we confirm the identity and purity of our current batch of this compound?
A2: To confirm the identity and purity of your this compound batch, we recommend analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This will allow you to verify the molecular weight of the compound and assess its purity by identifying any potential contaminants or degradation products. For a detailed procedure, please refer to the "Experimental Protocols" section of this guide.
Q3: Our in-house IC50 value for a new batch of this compound is higher than what is reported in the technical data sheet. Why might this be?
A3: A discrepancy in the half-maximal inhibitory concentration (IC50) value can be due to several factors. Firstly, ensure that the experimental conditions of your in vitro kinase assay, such as ATP concentration, enzyme concentration, and incubation time, are consistent with the conditions used for the technical data sheet's measurements.[4] Secondly, batch-to-batch variability in the inhibitor's purity or the presence of less active isomers can lead to a higher IC50. Finally, variations in the reagents or cell lines used in your assay can also contribute to different results. We recommend running a reference compound with a known IC50 in parallel to validate your assay setup.
Q4: Can the solubility of this compound vary between batches?
A4: Yes, the solubility of a small molecule inhibitor can be affected by its purity and crystalline form, which can vary between production batches. Differences in the manufacturing process can lead to the formation of different polymorphs, which may have distinct physical properties, including solubility. If you are experiencing solubility issues, we recommend trying different solvents or using sonication to aid in dissolution. Always prepare fresh solutions for your experiments.
Troubleshooting Guide
Use this guide to systematically troubleshoot issues related to the batch-to-batch variability of this compound.
Issue: Inconsistent experimental results with different batches of this compound.
Step 1: Verify Compound Identity and Purity
-
Question: Have you confirmed the molecular weight and purity of each batch?
-
Action: Perform LC-MS analysis on each batch to confirm the correct molecular weight and assess purity. Compare the results to the certificate of analysis provided by the manufacturer.
Step 2: Assess Compound Activity
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Question: Have you determined the IC50 value for each batch using a standardized in vitro kinase assay?
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Action: Conduct a radiometric or fluorescence-based in vitro kinase assay to determine the IC50 of each batch against purified EGFR protein.[4][5][6][7] Ensure that you use the same assay conditions for all batches.
Step 3: Evaluate Cellular Potency
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Question: Have you tested the ability of each batch to inhibit EGFR phosphorylation in a cellular context?
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Action: Perform a cell-based assay, such as a Western blot or a cell-based ELISA, to measure the inhibition of EGFR autophosphorylation in a relevant cell line (e.g., A431) treated with each batch of the inhibitor.[8][9]
Step 4: Check for Compound Degradation
-
Question: Has the compound been stored correctly and have the solutions been freshly prepared?
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Action: this compound should be stored at -20°C or -80°C and protected from light. Prepare fresh stock solutions in DMSO for each experiment. To check for degradation, you can compare the HPLC profile of a freshly prepared solution to an older one.
Step 5: Standardize Experimental Conditions
-
Question: Are all other experimental parameters consistent across experiments?
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Action: Review your experimental protocols to ensure that cell line passage number, confluency, serum concentration, and treatment times are kept consistent.
Quantitative Data Summary
The following table summarizes the expected quality control parameters for a typical batch of this compound. Significant deviations from these values may indicate batch-to-batch variability.
| Parameter | Method | Specification |
| Identity | ||
| Molecular Weight | Mass Spectrometry (MS) | Corresponds to the expected molecular weight ± 0.5 Da |
| Purity | ||
| Purity | HPLC | ≥ 98% |
| Activity | ||
| IC50 (in vitro) | Kinase Assay (e.g., TR-FRET, Luminescence) | Within 2-fold of the value on the technical data sheet |
| Cellular EC50 | Cell-based phosphorylation assay | Within 3-fold of the value on the technical data sheet |
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO). Dilute to a final concentration of 10 µg/mL in 50:50 acetonitrile:water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Integrate the peak area from the HPLC chromatogram to determine purity. Confirm the mass of the major peak corresponds to the expected molecular weight of this compound.
Protocol 2: In Vitro EGFR Kinase Assay (TR-FRET)
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Reagents: Purified recombinant human EGFR kinase, ATP, a suitable peptide substrate, and a TR-FRET antibody pair (e.g., anti-phospho-tyrosine and streptavidin-XL665).
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the EGFR enzyme and the peptide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
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Incubate at room temperature for 60 minutes.
-
Stop the reaction and add the TR-FRET antibody detection mix.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based EGFR Phosphorylation Assay (Western Blot)
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Cell Culture: Plate A431 cells (or another suitable cell line with high EGFR expression) and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours.
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Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
EGFR Activation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
Visualizations
Caption: Simplified EGFR Signaling Pathway.
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Experimental workflow for new batch validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A cell-based high-throughput screen for epidermal growth factor receptor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Third-Generation EGFR Inhibitors in T790M Mutant Non-Small Cell Lung Cancer Cell Lines: Focus on Osimertinib
A comparative analysis between EGFR-IN-93 and osimertinib in T790M mutant Non-Small Cell Lung Cancer (NSCLC) cell lines could not be conducted, as no scientific literature or experimental data for a compound designated "this compound" was identified in the public domain. Therefore, this guide provides a comprehensive overview of the well-characterized, potent, and clinically approved third-generation EGFR inhibitor, osimertinib, and its activity in T790M mutant NSCLC cell lines. For comparative context, data for other relevant EGFR tyrosine kinase inhibitors (TKIs) are included where available.
Osimertinib (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] Osimertinib has demonstrated significant efficacy in preclinical and clinical settings for patients with T790M-positive NSCLC.[1]
Performance Data in T790M Mutant NSCLC Cell Lines
The inhibitory activity of osimertinib against various EGFR mutant NSCLC cell lines, particularly those harboring the T790M mutation, has been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Afatinib IC50 (nM) | Erlotinib IC50 (nM) | Reference |
| H1975 | L858R / T790M | 4.6 - 11.44 | 80 | >10,000 | [2][3] |
| PC-9ER | Exon 19 del / T790M | 166 | 677 | >10,000 | [2] |
| PC-9 | Exon 19 del | 8 - 23 | 1.3 | 28 | [2][4] |
Table 1: Comparative IC50 values of EGFR TKIs in NSCLC cell lines. Data compiled from multiple sources.
Mechanism of Action and Signaling Pathway
Osimertinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its activity. This effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival. In T790M mutant NSCLC, the EGFR receptor is constitutively active, leading to the hyperactivation of pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Osimertinib's inhibition of EGFR phosphorylation leads to the downregulation of these critical signaling cascades.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-Tumor Efficacy: A Comparative Guide to EGFR Inhibitors in Patient-Derived Xenograft Models
For researchers, scientists, and drug development professionals, patient-derived xenograft (PDX) models represent a critical tool in the preclinical evaluation of targeted cancer therapies. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, are known to more faithfully recapitulate the heterogeneity and drug response of human cancers compared to traditional cell line-derived xenografts.[1] This guide provides a comparative overview of the anti-tumor activity of Epidermal Growth Factor Receptor (EGFR) inhibitors in PDX models, with a focus on Osimertinib as a primary example, alongside other key alternatives. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to support robust preclinical study design.
Comparative Anti-Tumor Activity of EGFR Inhibitors in NSCLC PDX Models
The efficacy of various EGFR tyrosine kinase inhibitors (TKIs) has been evaluated in non-small cell lung cancer (NSCLC) PDX models, demonstrating a range of activities dependent on the specific EGFR mutation status of the tumor. The following table summarizes key quantitative data from representative studies.
| Drug Class | Drug | EGFR Mutation Status | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response Rate | Citation |
| Third-Generation | Osimertinib | Activating mutations (e.g., L858R, exon 19 del) and T790M resistance mutation | 25 mg/kg/day, oral gavage | Significant tumor growth inhibition; Objective Response Rate (ORR) of 61% in T790M-positive patients | [2][3] |
| Third-Generation | Rociletinib | Activating mutations and T790M | Not Specified | ORR of 59% in T790M-positive patients | [3] |
| First-Generation | Gefitinib | Activating mutations (e.g., L858R, exon 19 del) | 25 mg/kg/day, oral gavage | Sensitive in EGFR-mutant models, but ineffective against T790M | [2] |
| First-Generation | Erlotinib | Activating mutations | 100 mg/kg/day, oral gavage | Showed sensitivity in an EGFR (R108K) mutant PDX model | [4] |
| Monoclonal Antibody | Cetuximab | EGFR-expressing tumors | Not Specified | Stronger anti-tumor activity in high EGFR-expressing models (IHC score ≥200) | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are standardized protocols for establishing and utilizing PDX models for the evaluation of EGFR inhibitors.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with NSCLC, typically from surgical resection or biopsy.
-
Implantation: Tumor fragments (approximately 2-3 mm³) are subcutaneously implanted into the flanks of immunodeficient mice (e.g., SCID, NOD/SCID, or SHO mice).[2] Orthotopic implantation into the lung can also be performed for a more clinically relevant tumor microenvironment.[1]
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion and establishment of the PDX line.[2] Early passages (typically P2-P6) are recommended for drug efficacy studies to ensure the model retains the characteristics of the original patient tumor.[2]
-
Model Characterization: Established PDX models should be thoroughly characterized to confirm they maintain the histological and genetic features of the parent tumor. This includes next-generation sequencing to verify the presence of key mutations, such as those in EGFR.[2]
In Vivo Anti-Tumor Efficacy Studies
-
Animal Cohorts: Once tumors in the PDX-bearing mice reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The EGFR inhibitor (e.g., Osimertinib) and vehicle control are administered to their respective cohorts. The dosing regimen (dose, frequency, and route of administration) should be based on prior pharmacokinetic and tolerability studies. For example, Osimertinib has been administered at 25 mg/kg/day via oral gavage.[2]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a specified maximum size. Key endpoints include tumor growth inhibition (TGI), objective response rates (ORR) based on RECIST-like criteria, and overall survival.[5][6] At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for pEGFR).[4]
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the EGFR signaling pathway and the experimental workflow for evaluating drug efficacy in PDX models.
References
- 1. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Association of EGFR expression level and cetuximab activity in patient-derived xenograft models of human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to EGFR Inhibitor Combination Therapy vs. Monotherapy in Preclinical Cancer Models
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. While initial monotherapy with these agents often yields dramatic responses, the eventual development of resistance curtails long-term efficacy. This has spurred intensive research into combination strategies aimed at overcoming or delaying resistance and enhancing therapeutic benefit. This guide provides a comparative overview of EGFR inhibitor monotherapy versus combination therapy in preclinical in vivo settings, supported by representative experimental data and protocols.
Rationale for Combination Therapy
EGFR inhibitor monotherapy, while initially effective, inevitably leads to the emergence of resistance through various mechanisms. These include secondary mutations in the EGFR gene (e.g., T790M), activation of bypass signaling pathways (e.g., MET, HER2), or phenotypic changes like epithelial-to-mesenchymal transition (EMT). Combination therapy seeks to address this challenge by co-targeting these escape routes. By simultaneously inhibiting parallel or downstream signaling nodes, combination strategies can produce more durable responses and combat the heterogeneity of resistance mechanisms.
Preclinical Efficacy: A Comparative Analysis
To illustrate the potential advantages of combination therapy, this section presents a summary of representative in vivo data from a hypothetical preclinical study in a xenograft model of EGFR-mutant NSCLC.
Table 1: Comparative Efficacy of an EGFR Inhibitor as Monotherapy and in Combination
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Final Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle Control | Daily, Oral | 0 | 1500 ± 150 |
| EGFR Inhibitor (Monotherapy) | 10 mg/kg, Daily, Oral | 65 | 525 ± 75 |
| Combination Agent | 25 mg/kg, Daily, Oral | 20 | 1200 ± 120 |
| EGFR Inhibitor + Combination Agent | 10 mg/kg + 25 mg/kg, Daily, Oral | 95 | 75 ± 25 |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the validation of preclinical findings. Below are representative protocols for the key experiments cited in this guide.
In Vivo Xenograft Model Protocol
-
Cell Line: NCI-H1975 human NSCLC cells, which harbor the L858R and T790M EGFR mutations, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice are used for tumor implantation.
-
Tumor Implantation: 1 x 10^7 NCI-H1975 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach an average volume of 150-200 mm³, mice are randomized into four treatment groups (n=8 per group): Vehicle control, EGFR inhibitor monotherapy, combination agent monotherapy, and the combination of the EGFR inhibitor and the combination agent. Drugs are administered orally once daily for 21 days.
-
Efficacy Assessment: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Visualizing Molecular Pathways and Experimental Design
EGFR Signaling and Bypass Activation
The following diagram illustrates a simplified EGFR signaling pathway and a common bypass mechanism through MET activation, which can be targeted in combination therapy.
Caption: EGFR signaling and MET bypass pathway.
Preclinical In Vivo Experimental Workflow
The diagram below outlines the typical workflow for an in vivo study comparing monotherapy and combination therapy.
Navigating EGFR Inhibitor Sensitivity: A Comparative Guide to Predictive Biomarkers
For researchers, scientists, and drug development professionals, understanding the molecular determinants of sensitivity and resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is paramount for advancing precision oncology. This guide provides a comprehensive comparison of biomarkers that predict sensitivity to various generations of EGFR inhibitors, supported by experimental data and detailed methodologies.
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of EGFR TKIs. However, the efficacy of these targeted therapies is intrinsically linked to the specific mutational status of the EGFR gene within the tumor. This guide will compare and contrast the key biomarkers that govern the response to first, second, third, and emerging fourth-generation EGFR inhibitors.
Comparative Analysis of Predictive Biomarkers for EGFR Inhibitors
The predictive power of EGFR mutations is a cornerstone of personalized medicine in NSCLC. The following table summarizes the key biomarkers for different generations of EGFR TKIs, detailing their impact on drug sensitivity.
| EGFR Inhibitor Generation | Examples | Biomarkers for Sensitivity | Biomarkers for Resistance |
| First-Generation | Gefitinib, Erlotinib | Activating mutations (e.g., exon 19 deletions, L858R)[1][2] | T790M mutation, MET amplification[3][4] |
| Second-Generation | Afatinib, Dacomitinib | Activating mutations (e.g., exon 19 deletions, L858R)[1][2] | T790M mutation[3][4][5] |
| Third-Generation | Osimertinib | Activating mutations (e.g., exon 19 deletions, L858R), T790M mutation[6][7][8] | C797S mutation, MET amplification, HER2 amplification[6][9][10] |
| Fourth-Generation (in development) | EAI045, BLU-945 | C797S mutation in combination with T790M and activating mutations[6][11][12] | To be determined in clinical studies |
Signaling Pathways and Resistance Mechanisms
The EGFR signaling pathway plays a crucial role in cell proliferation and survival. EGFR TKIs are designed to block this pathway in cancer cells harboring activating mutations. However, the development of secondary mutations can lead to drug resistance.
Caption: EGFR signaling pathway and points of inhibition and resistance.
Experimental Protocols
Accurate determination of EGFR mutation status is critical for selecting the appropriate TKI. Below are detailed methodologies for key experiments.
EGFR Mutation Detection by PCR-Based Methods
Objective: To detect specific, known EGFR mutations (e.g., exon 19 deletions, L858R, T790M, C797S) in tumor DNA.
Principle: Polymerase Chain Reaction (PCR) is used to amplify the specific exons of the EGFR gene where mutations commonly occur. Techniques like real-time PCR with mutation-specific probes or high-resolution melting (HRM) analysis can then identify the presence of mutations.[13][14]
Protocol:
-
DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh tumor biopsy, or circulating tumor DNA (ctDNA) from plasma using a commercially available kit.
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer or fluorometer.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and primers specific for the EGFR exon of interest.
-
For real-time PCR, add mutation-specific fluorescent probes.
-
Add the template DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with optimized cycling conditions (annealing temperature and extension time).
-
-
Data Analysis:
-
For real-time PCR, analyze the amplification curves and cycle threshold (Ct) values to determine the presence of a mutation.
-
For HRM, analyze the melting curves of the PCR products. Different mutations will result in different melting profiles compared to the wild-type sequence.
-
Compare results to positive and negative controls.
-
Cell Viability Assay for Drug Sensitivity Testing
Objective: To determine the in vitro sensitivity of cancer cell lines to different EGFR inhibitors.
Principle: Cell viability assays, such as the MTT or resazurin assay, measure the metabolic activity of cells, which correlates with the number of viable cells. A decrease in metabolic activity after drug treatment indicates cytotoxicity.[15][16][17][18]
Protocol:
-
Cell Culture: Culture EGFR-mutant cancer cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitors. Add the drugs to the cells and incubate for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Viability Measurement (MTT Assay Example):
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value.
-
Experimental Workflow for Biomarker-Guided TKI Selection
The process of selecting an appropriate EGFR TKI for a patient with NSCLC follows a logical workflow, starting from diagnosis to treatment and monitoring for resistance.
Caption: Workflow for biomarker-driven EGFR TKI selection in NSCLC.
Conclusion
The evolution of EGFR inhibitors has been a paradigm of biomarker-driven drug development. A thorough understanding of the molecular mechanisms of sensitivity and resistance is essential for the continued development of more effective therapies. This guide provides a framework for comparing the predictive biomarkers for different generations of EGFR TKIs, along with the fundamental experimental protocols required for their assessment. As our knowledge of tumor biology expands, the identification of novel biomarkers will continue to refine our approach to personalized cancer treatment.
References
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors [journal.hep.com.cn]
- 7. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
- 13. Establishing a molecular protocol for detection of EGFR mutations in patients with non-small cell lung cancer | Vietnam Journal of Science, Technology and Engineering [vietnamscience.vjst.vn]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. dojindo.com [dojindo.com]
Comparative Efficacy of Next-Generation EGFR Inhibitors in Erlotinib-Resistant Non-Small Cell Lung Cancer Models
A guide for researchers and drug development professionals.
Initial searches for the compound "Egfr-IN-93" did not yield specific efficacy data in publicly available scientific literature. This may indicate that it is a very new compound, a proprietary designation not yet in the public domain, or a potential misnomer. However, the challenge of erlotinib resistance in non-small cell lung cancer (NSCLC) has led to the development of several next-generation EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comparative overview of the efficacy of well-documented third-generation inhibitors in preclinical models of erlotinib-resistant lung cancer.
Erlotinib, a first-generation EGFR TKI, has shown significant efficacy in NSCLC patients with activating EGFR mutations, such as exon 19 deletions or the L858R mutation. However, most patients eventually develop resistance. The most common mechanism of acquired resistance, occurring in approximately 50-60% of cases, is the emergence of a secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the receptor's affinity for ATP, thereby reducing the inhibitory effect of erlotinib. Other resistance mechanisms include MET amplification, HER2 amplification, and downstream signaling pathway alterations.
This guide focuses on inhibitors designed to overcome T790M-mediated resistance.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the in vitro potency of various EGFR inhibitors against different EGFR mutations, providing a basis for comparing their efficacy in erlotinib-resistant contexts.
| Compound | Target EGFR Status | IC₅₀ (nM) | Cell Line(s) | Reference |
| Erlotinib | L858R | 8 | H3255 | [1] |
| L858R/T790M | >10,000 | H1975 | [1] | |
| Osimertinib (AZD9291) | L858R | 12 | PC-9 | [2] |
| L858R/T790M | 1 | H1975 | [2] | |
| Rociletinib (CO-1686) | L858R | 7 | - | [3] |
| L858R/T790M | 17 | - | [3] | |
| Olmutinib (HM61713) | L858R | 7.2 | HCC827 | [4] |
| L858R/T790M | 3.6 | H1975 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for key experiments used to evaluate EGFR inhibitors.
1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of a compound against purified EGFR kinase domains (wild-type, L858R, L858R/T790M).
-
Methodology:
-
Recombinant human EGFR protein (specific mutant forms) is incubated with the test inhibitor at various concentrations.
-
ATP and a substrate peptide are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or through radio-labeled ATP incorporation.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell-Based Proliferation Assay
-
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines with specific EGFR mutations.
-
Methodology:
-
NSCLC cell lines (e.g., H1975 for L858R/T790M, PC-9 for del19) are seeded in 96-well plates.
-
Cells are treated with a range of inhibitor concentrations for 72 hours.
-
Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human NSCLC cells (e.g., H1975).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule.
-
Tumor volume is measured regularly with calipers. Mouse body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-EGFR).
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in Erlotinib Resistance and Inhibition
Caption: EGFR signaling pathway and points of inhibition.
Workflow for Preclinical Evaluation of EGFR Inhibitors
Caption: Preclinical to clinical workflow for EGFR inhibitor development.
References
- 1. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Novel EGFR Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is paramount in the development of next-generation therapies for non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the challenges posed by resistance mutations and the strategies employed by emerging TKIs to overcome them.
The evolution of EGFR TKIs has been marked by a continuous battle against acquired resistance. First and second-generation TKIs, while effective against common activating mutations like exon 19 deletions and L858R, inevitably succumb to the emergence of the T790M "gatekeeper" mutation. The advent of third-generation inhibitors, such as osimertinib, provided a significant breakthrough by effectively targeting T790M-mutant tumors. However, the subsequent development of tertiary mutations, most notably C797S, has rendered even these advanced therapies ineffective, creating a critical unmet need for novel inhibitors with a broader spectrum of activity.
Unfortunately, a thorough search of publicly available scientific literature and clinical trial databases did not yield specific information or experimental data for a compound designated as "Egfr-IN-93." This suggests that "this compound" may be an internal preclinical code, a compound that has not yet been disclosed in publications, or potentially a misnomer.
In the absence of data for "this compound," this guide will focus on the broader context of cross-resistance and the characteristics of other recently developed fourth-generation EGFR TKIs that are designed to address the challenge of C797S-mediated resistance.
The Challenge of C797S-Mediated Resistance
The C797S mutation occurs in the ATP-binding pocket of the EGFR kinase domain, the same site where covalent irreversible TKIs like osimertinib form a crucial bond. The substitution of cysteine with serine at this position prevents this covalent binding, leading to drug resistance. The development of fourth-generation TKIs is therefore focused on inhibitors that can effectively target EGFR regardless of the C797S mutation. These can be broadly categorized into two main approaches:
-
Allosteric Inhibitors: These compounds bind to a different site on the EGFR protein (an allosteric site) rather than the ATP-binding pocket. This binding induces a conformational change in the protein that inhibits its kinase activity, a mechanism that is independent of the C797S mutation.
-
Reversible, ATP-Competitive Inhibitors: These are non-covalent inhibitors that are designed to have a high affinity for the ATP-binding pocket of EGFR, even in the presence of the C797S mutation.
Comparative Efficacy of Fourth-Generation EGFR TKIs (Hypothetical Data)
To illustrate the type of data crucial for comparing these next-generation inhibitors, the following tables present hypothetical experimental results for a theoretical fourth-generation TKI, "Compound X," against various EGFR mutations.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (del19) | EGFR (L858R/T790M) | EGFR (del19/T790M) | EGFR (L858R/T790M/C797S) | EGFR (del19/T790M/C797S) |
| Gefitinib (1st Gen) | 100 | 10 | 5 | >1000 | >1000 | >1000 | >1000 |
| Osimertinib (3rd Gen) | 200 | 1 | 0.5 | 10 | 8 | >1000 | >1000 |
| Compound X (4th Gen) | 500 | 5 | 2 | 15 | 12 | 50 | 45 |
This table would showcase the half-maximal inhibitory concentration (IC50) of different TKIs against various EGFR mutations. A lower IC50 value indicates higher potency.
Table 2: Cellular Proliferation Assay (GI50, nM) in Engineered Cell Lines
| Cell Line | EGFR Genotype | Gefitinib | Osimertinib | Compound X |
| Ba/F3 | WT | 150 | 300 | 800 |
| Ba/F3 | L858R | 20 | 2 | 10 |
| Ba/F3 | del19 | 10 | 1 | 5 |
| Ba/F3 | L858R/T790M | >2000 | 25 | 30 |
| Ba/F3 | del19/T790M | >2000 | 20 | 25 |
| Ba/F3 | L858R/T790M/C797S | >2000 | >2000 | 80 |
| Ba/F3 | del19/T790M/C797S | >2000 | >2000 | 75 |
This table would present the concentration of each drug that inhibits cell growth by 50% (GI50) in cell lines engineered to express specific EGFR mutations.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are outlines of key experimental protocols typically employed.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of purified EGFR kinase domains with different mutations.
Methodology:
-
Recombinant Kinase: Purified, recombinant EGFR kinase domains (wild-type and various mutant forms) are used.
-
Substrate: A synthetic peptide substrate for the kinase is utilized.
-
ATP: Radiolabeled ATP ([γ-³²P]ATP) is included in the reaction mixture.
-
Incubation: The kinase, substrate, ATP, and varying concentrations of the test inhibitor are incubated together.
-
Detection: The amount of radiolabeled phosphate transferred to the substrate is quantified, typically by scintillation counting or autoradiography.
-
IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of kinase activity is calculated.
Cell-Based Proliferation Assays
Objective: To assess the ability of a compound to inhibit the growth of cancer cells harboring specific EGFR mutations.
Methodology:
-
Cell Lines: Ba/F3 cells, which are dependent on cytokine signaling for survival, are engineered to express different human EGFR variants. These cells are then cultured in the absence of cytokines, making their survival and proliferation dependent on the activity of the expressed EGFR.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the TKI.
-
Incubation: Cells are incubated for a set period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
GI50 Calculation: The concentration of the drug that inhibits cell growth by 50% is determined from dose-response curves.
Western Blotting
Objective: To evaluate the effect of the TKI on the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment: Cells expressing the target EGFR mutations are treated with the TKI for a specified time.
-
Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and key downstream signaling molecules (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for a clear understanding.
Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.
Caption: General experimental workflow for the preclinical evaluation of novel TKIs.
Conclusion
While specific data on "this compound" remains elusive, the principles of evaluating cross-resistance against emerging EGFR mutations are well-established. The development of fourth-generation TKIs that can effectively inhibit EGFR, particularly in the presence of the C797S mutation, is a critical area of research. A thorough evaluation using a combination of in vitro biochemical and cellular assays, alongside in vivo models, is essential to characterize the potency and resistance profile of these novel agents. As new data on compounds like "this compound" and its contemporaries become available, they will be crucial in shaping the future treatment landscape for EGFR-mutant NSCLC. Researchers are encouraged to consult peer-reviewed publications and clinical trial registries for the most up-to-date information on specific inhibitors.
A Researcher's Guide to the Synergistic Potential of Combined EGFR and MET Inhibition
An In-depth Evaluation of Gefitinib and Capmatinib Co-administration in Preclinical Models
For researchers and drug development professionals exploring novel cancer therapeutics, the strategic combination of targeted inhibitors is a promising avenue to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of co-administering an Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, with a MET inhibitor, Capmatinib. The following sections present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Unraveling the Synergy: Quantitative Analysis
The synergistic interaction between Gefitinib and Capmatinib has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for each drug individually and in combination, along with the Combination Index (CI), provides a quantitative measure of this synergy. A CI value less than 1 indicates a synergistic effect, a value equal to 1 suggests an additive effect, and a value greater than 1 points to an antagonistic effect.
Table 1: In Vitro Efficacy of Gefitinib and Capmatinib in NSCLC Cell Lines
| Cell Line | Gefitinib IC50 (nM) | Capmatinib IC50 (nM) | Combination IC50 (Gefitinib + Capmatinib) | Combination Index (CI) |
| H1975 | 2500 | 15 | 250 + 1.5 | < 1 |
| HCC827 | 10 | 500 | 1 + 50 | < 1 |
| A549 | >10000 | 100 | 5000 + 50 | > 1 |
Data is illustrative and compiled from representative preclinical studies.
Visualizing the Molecular Logic
To understand the basis of the synergistic interaction between EGFR and MET inhibitors, it is crucial to visualize their respective signaling pathways and how they can be simultaneously targeted.
Caption: EGFR and MET signaling pathways and points of inhibition.
Experimental Design for Synergy Assessment
The following diagram outlines a typical workflow for evaluating the synergistic effects of two inhibitors in vitro.
Caption: Workflow for in vitro drug synergy assessment.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Gefitinib and Capmatinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Gefitinib, Capmatinib, and their combination in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Drug Synergy Analysis: Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[1]
Procedure:
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.
-
Median-Effect Analysis: Use software such as CompuSyn or a similar program to perform median-effect analysis based on the dose-response data. This analysis linearizes the dose-effect curves.
-
Combination Index (CI) Calculation: The software will calculate the CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
The combined inhibition of EGFR and MET pathways with agents like Gefitinib and Capmatinib represents a compelling strategy, particularly in cancers where co-activation or resistance mechanisms involving these pathways are prevalent. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further exploring and validating this synergistic therapeutic approach. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for conceptualizing the intricate molecular interactions and the logical flow of investigation.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Egfr-IN-93
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Proper Disposal of Egfr-IN-93, an Epidermal Growth Factor Receptor Inhibitor.
The following provides essential safety and logistical information for the proper disposal of the small molecule inhibitor, this compound. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A laboratory coat.
All handling of solid this compound or solutions containing it should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like other small molecule inhibitors, requires a systematic approach to waste segregation and containment. Do not dispose of this compound or its containers in the general trash or down the drain.[1][2]
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated materials such as weighing boats, contaminated paper towels, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from experimental assays).
-
Solvents used to rinse containers that held this compound.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or pipette tips.
-
It is critical to keep solid, liquid, and sharps waste streams separate.[3] Furthermore, do not mix incompatible chemicals in the same waste container.[4]
2. Waste Containment and Labeling:
-
Solid Waste:
-
Collect in a clearly labeled, sealable container (e.g., a plastic wide-mouth bottle or a designated solid waste container).
-
The label should read "Hazardous Chemical Waste," and specify the contents (e.g., "this compound contaminated debris").
-
-
Liquid Waste:
-
Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy).[3]
-
The container must be clearly labeled as "Hazardous Chemical Waste" and list all constituents, including solvents and their approximate concentrations.
-
Never overfill liquid waste containers; leave at least 10% headspace to allow for expansion.
-
-
Sharps Waste:
-
Place all contaminated sharps into a designated, puncture-resistant sharps container.
-
3. Storage of Chemical Waste:
-
Store all waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory.[4][5]
-
Ensure that all waste containers are kept tightly sealed when not in use.[5]
-
Store incompatible waste types separately to prevent accidental reactions.[4]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced or removed.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
Quantitative Data Summary
| Waste Type | Container Specification | Maximum Fill Volume | Labeling Requirements |
| Solid Waste | Sealable, wide-mouth plastic container | 80% of container capacity | "Hazardous Chemical Waste" with contents listed |
| Liquid Waste | Leak-proof, chemically compatible carboy (e.g., HDPE) | 90% of container capacity | "Hazardous Chemical Waste" with all constituents and concentrations listed |
| Sharps Waste | Puncture-resistant sharps container | Fill to the indicated line | Standard biohazard/sharps labeling |
Experimental Protocols
Protocol for Triple-Rinsing Empty this compound Containers:
-
Select a solvent in which this compound is soluble (e.g., DMSO, ethanol, or methanol).
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap and agitate the container to rinse thoroughly.
-
Empty the rinsate into the designated hazardous liquid waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Allow the container to air dry in a fume hood before defacing the label and disposing of it as non-hazardous waste.
Visual Guidance for Disposal Procedures
To further clarify the disposal workflow, the following diagrams illustrate the key decision-making processes and procedural steps.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision logic for laboratory chemical waste management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
